methyl 4-{2-[(2,6-diethylphenyl)amino]-2-oxoethoxy}benzoate
Overview
Description
Methyl 4-{2-[(2,6-diethylphenyl)amino]-2-oxoethoxy}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, an amino group attached to a diethylphenyl ring, and an oxoethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-[(2,6-diethylphenyl)amino]-2-oxoethoxy}benzoate typically involves the following steps:
Formation of the Amino Intermediate: The starting material, 2,6-diethylaniline, is reacted with ethyl chloroformate to form the corresponding carbamate intermediate.
Coupling Reaction: The carbamate intermediate is then coupled with 4-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Final Product Formation: The resulting intermediate is then treated with methyl iodide in the presence of a base such as potassium carbonate to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[(2,6-diethylphenyl)amino]-2-oxoethoxy}benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Methyl 4-{2-[(2,6-diethylphenyl)amino]-2-oxoethoxy}benzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of methyl 4-{2-[(2,6-diethylphenyl)amino]-2-oxoethoxy}benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can undergo hydrolysis, releasing the active benzoate moiety, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[(2,6-diethylphenyl)amino]sulfonyl}-2-methylphenoxy)acetate: Similar structure but contains a sulfonyl group instead of an oxoethoxy linkage.
N-(2,6-diethylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide: Contains a benzamide group instead of a benzoate ester.
Uniqueness
Methyl 4-{2-[(2,6-diethylphenyl)amino]-2-oxoethoxy}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxoethoxy linkage and benzoate ester group make it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
methyl 4-[2-(2,6-diethylanilino)-2-oxoethoxy]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-14-7-6-8-15(5-2)19(14)21-18(22)13-25-17-11-9-16(10-12-17)20(23)24-3/h6-12H,4-5,13H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVXMRAYOGUZOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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